An In-Depth Technical Guide to 2,11-Dichlorodibenzo[b,f]oxazepine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2,11-Dichlorodibenzo[b,f]oxazepine: A Privileged Scaffold in Modern Drug Discovery
Executive Summary: The Dibenzo[b,f][1][2]oxazepine (DBO) core represents a classic "privileged scaffold" in medicinal chemistry, forming the structural basis for compounds with a remarkable range of pharmacological activities.[3] This tricyclic system is perhaps most famously known for its dichotomy: it is the parent structure of both the potent sensory irritant Dibenz[b,f][1][2]oxazepine (CR gas) and the clinically significant antipsychotic drug Loxapine.[4][5] This diversity underscores the profound impact of chemical substitution on biological activity. This guide focuses specifically on 2,11-Dichlorodibenzo[b,f]oxazepine, a derivative where the strategic placement of chlorine atoms is hypothesized to fine-tune its interaction with key biological targets, particularly G-Protein Coupled Receptors (GPCRs). For researchers in drug development, understanding the synthesis, physicochemical properties, and potential pharmacological profile of this specific derivative is crucial for leveraging the DBO scaffold to create novel therapeutics.
The Dibenzo[b,f][1][2]oxazepine Core: A Foundation of Pharmacological Diversity
Introduction to the Tricyclic Scaffold
The Dibenzo[b,f][1][2]oxazepine structure consists of two benzene rings fused to a central seven-membered oxazepine ring. This non-planar, three-dimensional conformation is critical for its ability to interact with the complex binding pockets of various protein targets.[5] The DBO scaffold is of growing pharmaceutical interest, with numerous synthetic protocols developed to access a wide array of derivatives.[6][7]
The Critical Role of Substitution: Halogenation as a Tool for Receptor Specificity
The functionalization of the DBO core is paramount in defining its pharmacological profile. Research has demonstrated that the chlorine substitution pattern, in particular, can act as a switch, toggling receptor selectivity and specificity.[1] For instance, studies on various chlorinated DBO derivatives have revealed their potential as ligands for histamine receptors (H1R, H4R) and serotonin receptors (5-HT2A), which are critical targets in allergy, inflammation, and neuropsychiatric disorders.[1]
A study of related compounds identified a 3,7-dichloro DBO derivative as a potent dual ligand for the human H1 and 5-HT2A receptors, while a 3,8-dichloro analog of a related oxepine core was a selective H1R antagonist.[1] This highlights that the precise location of chlorine atoms on the dibenzo rings dictates the interaction with specific GPCRs, suggesting that 2,11-Dichlorodibenzo[b,f]oxazepine likely possesses a unique pharmacological profile worthy of investigation.
Physicochemical and Safety Profile of 2,11-Dichlorodibenzo[b,f]oxazepine
Proper characterization is the bedrock of reproducible research. The key physicochemical properties and identifiers for 2,11-Dichlorodibenzo[b,f]oxazepine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3455-14-9 | [2][8] |
| Molecular Formula | C₁₃H₇Cl₂NO | [2][8] |
| Molecular Weight | 264.11 g/mol | [2] |
| Physical Form | Solid | [8] |
| Melting Point | 151-154 °C | [8] |
| Boiling Point | 389.9 ± 52.0 °C at 760 mmHg | [8] |
| IUPAC Name | 2,11-dichlorodibenzo[b,f][1][2]oxazepine | [9] |
| InChI Key | REOFTPBYJKJOPQ-UHFFFAOYSA-N | [8] |
| Purity (Typical) | 97-98% | [8][9] |
Safety and Handling Information
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Signal Word: Warning
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Pictogram: GHS07 (Harmful)[8]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501.
Synthesis and Chemical Methodologies
Strategic Approaches to the Dibenzo[b,f][1][2]oxazepine Core
The synthesis of the DBO scaffold is well-documented, with modern chemistry offering a variety of efficient routes. These include classical cyclocondensation reactions, copper-catalyzed methods, and advanced multicomponent reactions (MCRs) such as the Ugi reaction followed by intramolecular cyclization.[6][7][10][11] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Proposed Synthetic Workflow for 2,11-Dichlorodibenzo[b,f]oxazepine
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